1,4-Dideoxy-1,4-imino-d-arabinitol

Catalog No.
S560479
CAS No.
259140-24-4
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dideoxy-1,4-imino-d-arabinitol

CAS Number

259140-24-4

Product Name

1,4-Dideoxy-1,4-imino-d-arabinitol

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1

InChI Key

OQEBIHBLFRADNM-UOWFLXDJSA-N

SMILES

C1C(C(C(N1)CO)O)O

Synonyms

1,4-dideoxy-1,4-imino-D-arabinitol, 1,4-dideoxy-1,4-imino-L-arabinitol, 1,4-dideoxy-1,4-iminoarabinitol, 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer, 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer, 1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer, 1,4-dideoxy-1,4-iminoribitol, 2-hydroxymethylpyrrolidine-3,4-diol

Canonical SMILES

C1C(C(C(N1)CO)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](N1)CO)O)O

Description

1,4-Dideoxy-1,4-imino-arabinitol is a member of pyrrolidines.
1,4-Dideoxy-1,4-imino-d-arabinitol is a natural product found in Adenophora triphylla var. japonica, Angylocalyx pynaertii, and other organisms with data available.

1,4-Dideoxy-1,4-imino-D-arabinitol is a synthetic compound that serves as a potent inhibitor of glycogen phosphorylase, an enzyme crucial for glycogen breakdown. This compound is structurally characterized by the absence of hydroxyl groups at the 1 and 4 positions of the arabinitol sugar backbone, replaced instead by imino groups. Its chemical formula is C5_5H9_9N, and it is often referred to by its abbreviation, DAB. The compound has garnered attention for its role in studying glycogen metabolism in various biological systems, particularly in the brain, where it influences energy substrate utilization.

  • Inhibition of Glycogen Phosphorylase: DAB acts as a competitive inhibitor of glycogen phosphorylase, affecting the enzyme's activity in liver and brain tissues. The inhibitory concentration (IC50_{50}) is approximately 400 nM in brain homogenates .
  • Analog Synthesis: DAB analogues have been synthesized that exhibit selective inhibition of α-mannosidase, with Ki values ranging from 0.23 to 1.4 μM .

The biological activity of 1,4-dideoxy-1,4-imino-D-arabinitol is primarily linked to its inhibition of glycogen phosphorylase. This inhibition leads to altered glucose metabolism pathways:

  • Glycogen Shunt Activity: In astrocytes, DAB significantly reduces glucose metabolism via glycogen under conditions where glucose is not available .
  • Neuronal Function: In isolated mouse optic nerve preparations, DAB impairs the ability to sustain action potentials without glucose, indicating its role in neuronal energy metabolism .

Several methods have been developed for synthesizing 1,4-dideoxy-1,4-imino-D-arabinitol:

  • Chirospecific Synthesis: A method focusing on creating specific stereoisomers of DAB has been reported .
  • Efficient Synthetic Routes: Recent studies have outlined efficient synthetic pathways for both D-arabinitol and its L-isomer, emphasizing yield and purity .

The applications of 1,4-dideoxy-1,4-imino-D-arabinitol extend across various fields:

  • Neuroscience Research: It serves as a tool for investigating brain glycogen metabolism and understanding energy dynamics within neural tissues.
  • Pharmacological Studies: Due to its inhibitory properties on glycogen phosphorylase, it is explored for potential therapeutic applications in metabolic disorders .

Interaction studies involving 1,4-dideoxy-1,4-imino-D-arabinitol have focused on its effects on various enzymes and metabolic pathways:

  • Glycogen Metabolism: The compound does not affect other enzymes like glucose-6-phosphate dehydrogenase and hexokinase, indicating a specific interaction with glycogen phosphorylase .
  • Transport Mechanisms: Studies suggest that DAB's transport into cells does not occur via glucose transporters, highlighting unique cellular interactions .

Several compounds share structural or functional similarities with 1,4-dideoxy-1,4-imino-D-arabinitol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
1-DeoxynojirimycinYesInhibitor of α-glucosidases; used for diabetes
2-Amino-2-deoxy-D-glucoseYesInhibitor of hexokinase; affects glycolysis
N-(Phosphonacetyl)-L-aspartateNoInhibitor of aspartate transcarbamoylase; different target
N-(2-Aminoethyl)-D-glucosamineYesInhibits chitin synthase; used in antifungal agents

While these compounds may share certain structural characteristics with 1,4-dideoxy-1,4-imino-D-arabinitol, their unique mechanisms of action and applications set them apart.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

133.07389321 g/mol

Monoisotopic Mass

133.07389321 g/mol

Heavy Atom Count

9

Other CAS

259140-24-4

Wikipedia

1,4-dideoxy-1,4-imino-D-arabinitol
2-Hydroxymethyl-Pyrrolidine-3,4-Diol

Dates

Modify: 2024-02-18

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